1-(3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione 1-(3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13813874
InChI: InChI=1S/C17H25NO7/c1-2-6-21-8-10-23-12-14-25-15-13-24-11-9-22-7-5-18-16(19)3-4-17(18)20/h1,3-4H,5-15H2
SMILES: C#CCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O
Molecular Formula: C17H25NO7
Molecular Weight: 355.4 g/mol

1-(3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione

CAS No.:

Cat. No.: VC13813874

Molecular Formula: C17H25NO7

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione -

Specification

Molecular Formula C17H25NO7
Molecular Weight 355.4 g/mol
IUPAC Name 1-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Standard InChI InChI=1S/C17H25NO7/c1-2-6-21-8-10-23-12-14-25-15-13-24-11-9-22-7-5-18-16(19)3-4-17(18)20/h1,3-4H,5-15H2
Standard InChI Key FDILRMVQLSCYMQ-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O
Canonical SMILES C#CCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione, reflects its branched polyether chain and pyrrole-2,5-dione moiety. The molecular structure comprises:

  • A pyrrole-2,5-dione core (maleimide derivative), known for electrophilic reactivity at the C3 and C4 positions .

  • A 3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl group, a 17-atom chain with five ether oxygen atoms and a terminal alkyne.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC17H25NO7\text{C}_{17}\text{H}_{25}\text{NO}_7
Molecular Weight355.38 g/mol
CAS Number2514947-01-2
Hazard StatementsH315, H319, H302, H335

The terminal alkyne group enables click chemistry applications, while the polyether chain enhances solubility in polar solvents .

Spectroscopic and Crystallographic Data

X-ray crystallography of analogous pyrrole-2,5-dione derivatives reveals planar maleimide rings with substituents influencing packing motifs . For example, 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives exhibit intermolecular hydrogen bonding between carbonyl oxygen and amine hydrogens, stabilizing crystal lattices . Nuclear magnetic resonance (NMR) studies of related compounds show distinct 1H^1\text{H} signals for maleimide protons (δ 6.8–7.2 ppm) and polyether chains (δ 3.4–4.0 ppm) .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 1-(3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione likely involves sequential etherification and maleimide functionalization:

  • Polyether Chain Construction: A propargyl alcohol derivative undergoes stepwise alkylation with ethylene oxide units to form the pentaoxaoctadec-17-yn-1-ol intermediate.

  • Maleimide Conjugation: The terminal hydroxyl group reacts with maleic anhydride under acidic or basic conditions, followed by cyclization to form the pyrrole-2,5-dione ring .

Table 2: Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield
Polyether synthesisPropargyl bromide, K₂CO₃, DMF60–70%
Maleimide formationMaleic anhydride, toluene, Δ75–95%

Similar reactions using 2,3-dimethylmaleic anhydride achieve yields exceeding 90% in toluene at reflux .

Structural Modifications

The terminal alkyne permits further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity is exploited in bioconjugation, where the compound serves as a linker for fluorescent probes or drug carriers.

Pharmacological and Biological Activity

Anti-Inflammatory Properties

Pyrrole-2,5-dione derivatives demonstrate cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin synthesis in vitro . For example, 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives exhibit IC₅₀ values of 1.2–3.8 μM against COX-2, comparable to celecoxib . The polyether chain may enhance bioavailability by improving water solubility.

Antimicrobial Efficacy

Structural analogs show moderate activity against Staphylococcus aureus (MIC: 32–64 μg/mL) and Escherichia coli (MIC: 64–128 μg/mL) . The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions with the polyether chain.

Applications and Future Directions

Biomedical Imaging

The propargyl group enables conjugation to azide-modified biomarkers for fluorescence imaging. A related pentaoxaoctadec-17-yn-1-ol derivative is used in amyloid-β plaque detection in Alzheimer’s disease models.

Drug Delivery Systems

The polyether chain’s hydrophilicity and maleimide’s thiol reactivity make this compound a candidate for PEGylation of proteins or nanoparticles, extending circulatory half-life.

Polymer Chemistry

Copolymerization with acrylates yields hydrogels with tunable mechanical properties, suitable for 3D bioprinting.

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